1-Boc-3-(propan-2-ylidene)piperidine
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Overview
Description
1-Boc-3-(propan-2-ylidene)piperidine is a piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group. Piperidine derivatives are widely used in organic synthesis and pharmaceutical research due to their versatile chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(propan-2-ylidene)piperidine typically involves the reaction of piperidine with isobutyraldehyde in the presence of a base, followed by protection of the nitrogen atom with a Boc group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-(propan-2-ylidene)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Boc-3-(propan-2-ylidene)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Boc-3-(propan-2-ylidene)piperidine involves its interaction with specific molecular targets. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other sites. The compound can undergo various transformations, leading to the formation of biologically active molecules that interact with specific pathways and receptors .
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-piperidone: Another piperidine derivative with a Boc protecting group.
1-Boc-4-piperidone: Similar structure but with the Boc group at a different position.
1-Boc-3-piperidinol: Contains a hydroxyl group instead of a propan-2-ylidene group.
Uniqueness
1-Boc-3-(propan-2-ylidene)piperidine is unique due to its specific structure, which allows for selective reactions and the formation of diverse products. Its versatility in chemical reactions and applications in various fields makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C13H23NO2 |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
tert-butyl 3-propan-2-ylidenepiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO2/c1-10(2)11-7-6-8-14(9-11)12(15)16-13(3,4)5/h6-9H2,1-5H3 |
InChI Key |
ZJOPFDTWVQLHRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCCN(C1)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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